molecular formula C14H13NOS B15229309 6-(Benzylthio)-5-methylnicotinaldehyde

6-(Benzylthio)-5-methylnicotinaldehyde

Cat. No.: B15229309
M. Wt: 243.33 g/mol
InChI Key: INJFRXZKIKBHCD-UHFFFAOYSA-N
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Description

6-(Benzylthio)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a benzylthio group attached to the sixth position and a methyl group at the fifth position of the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)-5-methylnicotinaldehyde typically involves the introduction of the benzylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 5-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylthio)-5-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-(Benzylthio)-5-methylnicotinic acid.

    Reduction: 6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-5-methylnicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The benzylthio group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    6-(Benzylthio)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde: Similar structure but with a hydroxymethyl group instead of an aldehyde.

    6-(Benzylthio)-5-methylnicotinamide: Similar structure but with an amide group instead of an aldehyde.

Uniqueness: 6-(Benzylthio)-5-methylnicotinaldehyde is unique due to the presence of both the benzylthio and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

6-benzylsulfanyl-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NOS/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

INJFRXZKIKBHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SCC2=CC=CC=C2)C=O

Origin of Product

United States

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